グラフェニン塩酸塩

説明

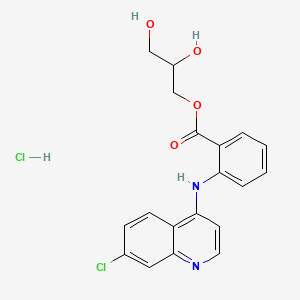

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug . It was used for the relief of all types of pain, but due to the high incidence of anaphylactic reactions, it was withdrawn from the American market .

Synthesis Analysis

The synthesis of Glafenine hydrochloride has been discussed in several studies . One study mentioned the formation of a 1:1 inclusion complex between Glafenine hydrochloride and β-cyclodextrin in an aqueous medium .Molecular Structure Analysis

The molecular structure of Glafenine hydrochloride has been analyzed using various techniques such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and molecular mechanics studies . These studies have helped in understanding the inclusion mode and obtaining the structure of the averaged ensemble .Chemical Reactions Analysis

The chemical reactions involving Glafenine hydrochloride have been studied, particularly its interaction with β-cyclodextrin . The study showed that all the conformations involved ring A of Glafenine hydrochloride complexed, which was in tune with the ROESY studies .Physical And Chemical Properties Analysis

Glafenine hydrochloride has a molecular weight of 372.81 g/mol and a melting point of 169 to 170 °C . It has a density of 1.4±0.1 g/cm³, a boiling point of 618.0±55.0 °C at 760 mmHg, and a flash point of 327.6±31.5 °C .科学的研究の応用

超分子化学

グラフェニン塩酸塩は、特にβ-シクロデキストリン(β-CD)との包接錯体の形成における超分子化学の潜在的な用途について研究されてきました。この研究は、超分子化学の基礎となる分子認識プロセスを理解するために重要です。 これらのホスト-ゲストシステムにおける非共有結合相互作用は、医薬品、計算、および生物医学の分野に影響を与えます .

医薬品への応用

製薬業界では、グラフェニン塩酸塩がβ-CDと錯体を形成する能力により、ゲスト分子の特性に大きな物理化学的修飾をもたらす可能性があります。 これには、薬物の製剤と送達において重要な要素である、溶解度と安定性の向上が含まれます .

分析化学

分析標準として、グラフェニン塩酸塩は高速液体クロマトグラフィー(HPLC)やガスクロマトグラフィー(GC)などの技術で使用されます。 これらの方法は、物質の法科学的分析や医薬品製品の品質管理に不可欠です .

計算研究

グラフェニン塩酸塩とβ-CDとの相互作用は、ドッキングや分子動力学シミュレーションなどの計算研究を通じて調べられています。 これらの研究は、薬物分子の挙動を予測し、より高い有効性と副作用の少ない薬物を設計するのに役立ちます .

生物医学研究

グラフェニン塩酸塩のβ-CDとの相互作用は、生物医学研究においても関連しています。 これらの相互作用を理解することで、重要な生物学的現象に対する洞察を得ることができ、新しい治療戦略の開発に貢献する可能性があります .

非共有結合相互作用研究

非共有結合相互作用の研究は、化学と生物学において重要です。 グラフェニン塩酸塩は、このような相互作用に関与する能力があるため、分子認識と結合の基本原理を研究するための貴重な化合物です .

鎮痛への応用

歴史的に、グラフェニン塩酸塩は、鎮痛のための非ステロイド性抗炎症薬として使用されてきました。 安全性の懸念から市場から撤退されましたが、化合物の作用機序は依然として科学的な関心の対象となっています .

毒性学

毒性学的研究では、グラフェニン塩酸塩は、薬物誘発性アナフィラキシー反応の根底にあるメカニズムを理解するための参照化合物として役立ちます。 この研究は、より安全な医薬品を開発し、規制の目的のために不可欠です .

将来の方向性

The future directions of Glafenine hydrochloride research could involve further investigation into its mechanism of action and potential applications. For instance, one study suggested that targeting the arachidonic acid pathway may be a profitable way of developing correctors of certain previously hard-to-correct class 2 CFTR mutations .

作用機序

Target of Action

Glafenine hydrochloride is a non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) that primarily targets the ABCG2 transporter . This transporter plays a crucial role in the transport of various molecules across extra- and intra-cellular membranes .

Mode of Action

Glafenine hydrochloride acts as an inhibitor of the ABCG2 transporter . By inhibiting this transporter, it can affect the transport of various molecules, potentially altering cellular functions .

Biochemical Pathways

It is known to be involved in thearachidonic acid pathway . By modulating this pathway, glafenine hydrochloride can influence the production and function of various bioactive lipids .

Pharmacokinetics

It is known that the compound has a molecular weight of 37281 and a formula of C19H17ClN2O4 .

Result of Action

Glafenine hydrochloride has been shown to inhibit the proliferation and clonogenic activity of human smooth muscle cells (haSMCs) and endothelial cells (ECs) in a dose-dependent manner . It also impairs the migratory ability of haSMCs and reduces the extracellular matrix protein tenascin .

Action Environment

The action of glafenine hydrochloride can be influenced by various environmental factors. For instance, its efficacy and stability may be affected by the pH of the environment, as it has acidic and basic dissociation constants of 13.75 and 6.97, respectively . Additionally, its action may be influenced by the presence of other molecules that interact with the ABCG2 transporter .

生化学分析

Biochemical Properties

Glafenine hydrochloride interacts with various enzymes and proteins. It is known to inhibit the cyclooxygenase enzyme, which converts arachidonic acid to cyclic endoperoxides, precursors of prostaglandins . This inhibition blocks the synthesis of prostaglandins, leading to its anti-inflammatory and analgesic effects .

Cellular Effects

Glafenine hydrochloride has been shown to have significant effects on human endothelial cells and human vascular smooth muscle cells . It reduces proliferation, migration, and extracellular matrix synthesis in these cells . The drug inhibits the proliferation and clonogenic activity of these cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of Glafenine hydrochloride involves initial cytochrome P450-catalyzed 5-hydroxylation of the benzene ring of Glafenine, followed by two-electron oxidations to form corresponding para-quinone imine intermediates . These intermediates then react with glutathione (GSH) to form GSH adducts .

Metabolic Pathways

Glafenine hydrochloride is involved in the arachidonic acid metabolic pathway . It inhibits the cyclooxygenase enzyme, thereby blocking the synthesis of prostaglandins .

特性

IUPAC Name |

2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4.ClH/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23;/h1-9,13,23-24H,10-11H2,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUMONXVSJOJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045497 | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65513-72-6 | |

| Record name | Glafenine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065513726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAFENINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS23T96ZZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

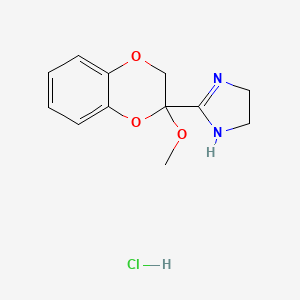

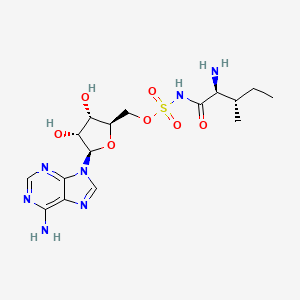

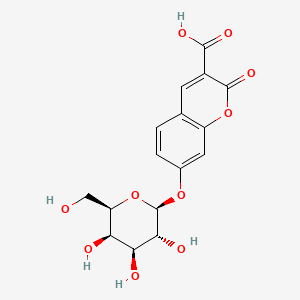

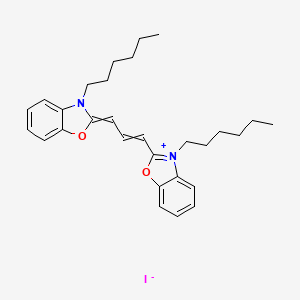

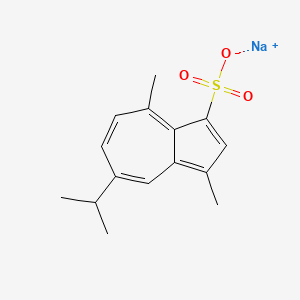

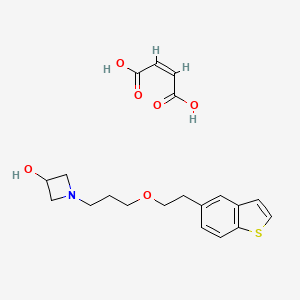

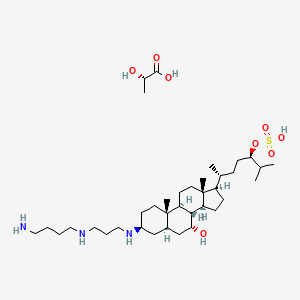

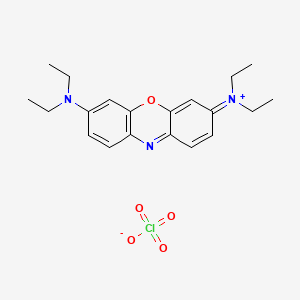

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。